molecular formula C12H18N8O B10990452 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B10990452
M. Wt: 290.32 g/mol
InChI Key: OOJUPFYYSOGEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide (hereafter referred to as the "target compound") is a hybrid heterocyclic molecule featuring a cyclohexyl core substituted with tetrazole and triazole moieties via methylene and acetamide linkages. Its molecular formula is C₁₆H₂₁N₇O, with a molecular weight of 327.39 g/mol (calculated based on structural data from and standard atomic weights). The compound’s design integrates two pharmacologically significant heterocycles: 1H-tetrazole (known for metabolic stability and bioisosteric replacement of carboxylic acids) and 1H-1,2,4-triazole (associated with antimicrobial and antifungal activity) .

Properties

Molecular Formula

C12H18N8O

Molecular Weight

290.32 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H18N8O/c21-10(16-11-13-8-14-17-11)6-12(4-2-1-3-5-12)7-20-9-15-18-19-20/h8-9H,1-7H2,(H2,13,14,16,17,21)

InChI Key

OOJUPFYYSOGEPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC=NN2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclohexyl Derivative Formation: The cyclohexyl derivative is prepared by alkylating cyclohexylamine with a suitable alkyl halide.

    Coupling Reaction: The tetrazole and cyclohexyl derivatives are then coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Triazole Ring Formation: The final step involves the formation of the triazole ring by reacting the intermediate with a triazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the tetrazole or triazole rings, potentially breaking these rings and forming simpler amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of simpler amines or partially reduced heterocycles.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole and triazole rings are known to interact with enzymes and receptors, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. The presence of both tetrazole and triazole rings suggests that it may exhibit antimicrobial, antifungal, or anticancer activities. Researchers are exploring its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Unlike STL252395 , which links triazole to a phenyl group, the target compound directly attaches triazole to the acetamide backbone, altering electronic properties and hydrogen-bonding capacity .
  • The absence of electron-withdrawing groups (e.g., –NO₂ in compound 13) may reduce reactivity but improve metabolic stability .

Physicochemical Properties

  • Solubility : The cyclohexyl group likely reduces aqueous solubility compared to naphthalenyloxy analogs (e.g., 6a , ) but improves lipid bilayer penetration.
  • Stability : The tetrazole ring’s metabolic resistance (vs. carboxylic acid bioisosteres) may enhance in vivo half-life .
  • Spectroscopic Signatures : Expected IR peaks include ~1670 cm⁻¹ (C=O stretch, acetamide) and ~3300 cm⁻¹ (N–H stretch), consistent with analogs in –3.

Biological Activity

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a tetrazole and a triazole, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is C13H18N6C_{13}H_{18}N_{6}. Its structure includes:

  • A cyclohexyl group that contributes to lipophilicity.
  • A tetrazole ring , which can mimic carboxylic acids and participate in hydrogen bonding.
  • A triazole ring , associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent . The following sections summarize key findings related to its activity against various cancer cell lines and other biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole and triazole moieties exhibit significant antitumor properties. For instance, derivatives of triazole have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis.

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamideHepG2 (Liver Cancer)5.0 ± 0.3Inhibition of DNA synthesis
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamideA549 (Lung Cancer)7.5 ± 0.5Induction of apoptosis

These results demonstrate the compound's potential as a therapeutic agent against liver and lung cancers.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in DNA replication.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Interference with signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo and in vitro:

  • Case Study on HepG2 Cells : A study evaluated the effect of the compound on HepG2 cells and found a significant reduction in cell viability at concentrations above 5 µM. The study attributed this effect to the compound's ability to disrupt cellular metabolism and induce cell cycle arrest.
  • A549 Lung Cancer Model : In another investigation using A549 cells, treatment with the compound resulted in marked morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting enhanced apoptotic activity.

Pharmacological Potential

Apart from antitumor activity, compounds similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide have shown promise in other areas:

  • Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamideStaphylococcus aureus12 µg/mL
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamideEscherichia coli15 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.